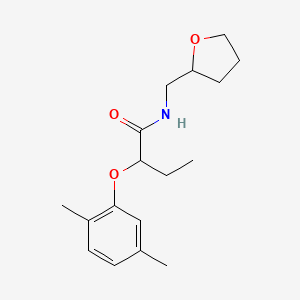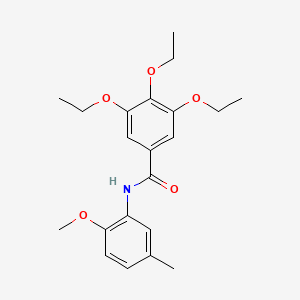![molecular formula C16H14BrClN2O3 B5966077 N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide, also known as BMH, is a chemical compound with potential applications in scientific research. BMH is a hydrazide derivative that has been shown to have biological activity, making it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide in lab experiments is its potential as a selective HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide. One area of interest is in the development of N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide derivatives with improved solubility and bioavailability. Another potential direction is in the study of N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide's effects on other biological processes beyond cancer and neurodegeneration, such as its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide and its potential as a therapeutic agent.
Méthodes De Synthèse
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide can be synthesized through a multistep process that involves the reaction of 4-bromo-3-methylphenol with acetic anhydride to form the intermediate 4-bromo-3-methylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to form the final product, N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide.
Applications De Recherche Scientifique
N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to have potential applications in scientific research. One area where it has been studied is in the field of cancer research. N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent.
Propriétés
IUPAC Name |
N'-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-7-13(5-6-14(10)17)23-9-15(21)19-20-16(22)11-3-2-4-12(18)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWBWQRURVJPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5966003.png)

![1-allyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5966012.png)
![N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B5966016.png)
![methyl 2-[({2-[2-(4-bromo-2-chlorophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966025.png)
![4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5966028.png)
![2-butyryl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966035.png)
![5-(3-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5966042.png)
![3-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5966043.png)
![2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5966053.png)

![(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5966068.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5966084.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B5966087.png)